Product packaging for 2-(2,4-Difluorophenyl)-5-methylpyridine(Cat. No.:CAS No. 583052-21-5)

2-(2,4-Difluorophenyl)-5-methylpyridine

Cat. No.: B2814103
CAS No.: 583052-21-5
M. Wt: 205.208
InChI Key: COHVUSHFIAMZSW-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine (C₅H₅N), a six-membered heterocyclic aromatic compound, is a foundational scaffold in numerous areas of science. nsf.gov Structurally similar to benzene (B151609) with one nitrogen atom replacing a carbon-hydrogen group, pyridine and its derivatives are integral to medicinal chemistry, materials science, and agrochemicals. nih.govresearchgate.net The nitrogen atom imparts distinct properties, including basicity and the ability to act as a ligand, making the pyridine ring a "privileged scaffold" in drug design. researchgate.net It is a core component in over 7000 existing drug molecules and is found in essential natural compounds like vitamins niacin and pyridoxine. nsf.gov In materials science, the electronic properties of the pyridine ring are harnessed to create functional molecules for a variety of applications. nih.gov The continuous exploration of novel pyridine derivatives is a testament to the scaffold's versatility and enduring importance in chemical synthesis. nih.gov

Role as a Fluorinated Pyridine Scaffold in Advanced Materials and Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nsf.gov In 2-(2,4-Difluorophenyl)-5-methylpyridine, the difluorinated phenyl ring makes it a highly valuable building block, or scaffold, for creating more complex functional molecules. mdpi.com

In the realm of advanced materials , this compound is primarily used as a cyclometalating ligand in the synthesis of iridium(III) complexes. These organometallic complexes are central to the development of:

Phosphorescent Organic Light-Emitting Diodes (OLEDs): The fluorine substituents on the phenyl ring play a crucial role in tuning the electronic properties of the iridium complex. Specifically, they lower the Highest Occupied Molecular Orbital (HOMO) energy level, which directly influences the emission color and efficiency of the resulting OLED device. mdpi.com

Photocatalysts: Iridium complexes featuring this ligand are potent photocatalysts that absorb visible light to drive chemical reactions. mdpi.com They are employed in various organic transformations, including photoredox catalysis for creating complex chemical bonds.

Dye-Sensitized Solar Cells (DSSCs): The light-absorbing properties of these iridium complexes also make them effective photosensitizers in DSSCs, contributing to the conversion of light into electrical energy. mdpi.com

The methyl group on the pyridine ring serves a practical purpose by enhancing the molecule's solubility, which facilitates its synthesis and integration into various systems. mdpi.com

In medicinal chemistry research , while direct applications of this compound are still emerging, research on closely related analogues highlights its potential. For instance, iridium(III) complexes using the similar ligand 2-(2,4-difluorophenyl)-5-trifluoromethyl pyridine have been developed for photocatalytic cancer therapy. mdpi.com These complexes can be activated by light to produce reactive oxygen species (ROS) that selectively destroy cancer cells. This approach, known as photodynamic therapy, benefits from the high photostability and biocompatibility of such iridium complexes, demonstrating the potential of this molecular framework in developing next-generation anticancer agents. mdpi.com

Overview of Key Research Trajectories and Current Challenges

The primary research trajectory for this compound and its derivatives continues to be its application as a ligand in transition metal complexes, particularly for photocatalysis. Current research focuses on designing new catalysts with enhanced properties, such as shifting their light absorption to lower-energy red or near-infrared (NIR) light, which allows for deeper tissue penetration in medical applications and gentler reaction conditions in synthesis.

Despite the significant progress, several challenges remain:

Reliance on Precious Metals: The most effective complexes are based on iridium, a rare and costly precious metal. This high cost is a significant barrier to large-scale industrial applications. A major goal in the field is to develop efficient photocatalysts based on more abundant and less expensive metals.

Limited Absorption Spectra: Many existing iridium photocatalysts primarily absorb in the UV or blue region of the spectrum. This limits their efficiency with broadband light sources and can cause unwanted side reactions. Developing catalysts that absorb strongly in the green-to-red visible range is a key area of research.

Synthetic Complexity: The synthesis of these specialized ligands and their corresponding metal complexes can involve multiple steps and sometimes result in moderate yields, affecting their accessibility and cost-effectiveness.

The ongoing efforts to overcome these challenges are driving innovation in catalyst design, with the ultimate goal of creating more sustainable, efficient, and widely applicable chemical tools.

Table of Physicochemical Properties

PropertyValue
CAS Number 583052-21-5
Chemical Formula C₁₂H₉F₂N
Molecular Weight 205.21 g/mol
Physical State Solid
Appearance White to off-white solid
Melting Point 55 °C

Data sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B2814103 2-(2,4-Difluorophenyl)-5-methylpyridine CAS No. 583052-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHVUSHFIAMZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Synthesis Strategies for 2 2,4 Difluorophenyl 5 Methylpyridine

Transition Metal-Catalyzed Cross-Coupling Approaches for Arylpyridine Formation

The construction of the biaryl linkage in 2-(2,4-difluorophenyl)-5-methylpyridine is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a reliable and modular approach to forming the C-C bond between the pyridine (B92270) and difluorophenyl rings.

Suzuki Cross-Coupling Methodologies in this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of 2-arylpyridines, including this compound. This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing electrophile with an arylboronic acid or its derivative. A common and effective route is the reaction of 2-chloro-5-methylpyridine (B98176) with (2,4-difluorophenyl)boronic acid.

A closely related synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) provides a well-documented procedural framework that can be adapted for the synthesis of the target molecule. nih.gov The reaction conditions generally involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., aqueous sodium carbonate), and a suitable solvent system like a mixture of benzene (B151609) and ethanol. nih.gov

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)
2-Chloro-5-methylpyridine(2,4-Difluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃ (aq)Benzene/Ethanol70-75
2-Bromo-5-methylpyridine(2,4-Difluorophenyl)boronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/Water70

This table presents typical reaction conditions for the Suzuki-Miyaura cross-coupling to synthesize 2-arylpyridines, adapted from similar syntheses.

Exploration of Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, other palladium-catalyzed reactions offer alternative pathways to this compound. These methods utilize different organometallic reagents, each with its own set of advantages regarding substrate scope and functional group tolerance.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. wikipedia.orglibretexts.org For the synthesis of the target compound, this would entail the reaction of 2-halo-5-methylpyridine with a (2,4-difluorophenyl)stannane derivative, such as (2,4-difluorophenyl)trimethylstannane, in the presence of a palladium catalyst. wikipedia.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic partner. organic-chemistry.orgwikipedia.org The synthesis of this compound via this method would involve the reaction of a 2-halo-5-methylpyridine with a (2,4-difluorophenyl)silane, such as (2,4-difluorophenyl)trimethoxysilane, activated by a fluoride (B91410) source like TBAF. organic-chemistry.org

Negishi Coupling: This powerful cross-coupling reaction employs an organozinc reagent. wikipedia.orgnumberanalytics.com The formation of this compound can be achieved by coupling a 2-halo-5-methylpyridine with a (2,4-difluorophenyl)zinc halide, typically prepared in situ, using a palladium or nickel catalyst. wikipedia.org

Coupling ReactionPyridine SubstrateAryl PartnerCatalyst System (Typical)
Stille2-Bromo-5-methylpyridine(2,4-Difluorophenyl)trimethylstannanePd(PPh₃)₄
Hiyama2-Chloro-5-methylpyridine(2,4-Difluorophenyl)trimethoxysilanePd(OAc)₂ / XPhos / TBAF
Negishi2-Bromo-5-methylpyridine(2,4-Difluorophenyl)zinc chloridePd(PPh₃)₄ or Ni(acac)₂

This interactive data table summarizes various palladium-catalyzed cross-coupling reactions applicable to the synthesis of this compound.

Novel Synthetic Routes to this compound and its Analogues

While cross-coupling reactions are the most direct methods, de novo synthesis of the pyridine ring provides an alternative approach to constructing the core of this compound. These methods build the heterocyclic ring from acyclic precursors.

One notable example is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.com This method allows for the construction of highly functionalized pyridines. wikipedia.org While not a direct route to the target compound in its most common application, variations of this and other condensation strategies, such as the Hantzsch pyridine synthesis, could be envisioned for the assembly of the 2-aryl-5-methylpyridine scaffold.

Advanced Derivatization Strategies for Functionalization of the this compound Core

Functionalization of the pre-formed this compound core allows for the introduction of various substituents, enabling the synthesis of a diverse range of analogues.

A key area for derivatization is the methyl group at the 5-position of the pyridine ring. This group can be a handle for further chemical transformations:

Oxidation: The methyl group can be oxidized to a carboxylic acid (pyridine-2-carboxylic acid derivative) using strong oxidizing agents. This transformation can be achieved using agents like potassium permanganate (B83412) or through catalytic oxidation processes.

Halogenation: Radical halogenation of the methyl group can introduce a halogen atom, creating a reactive handle for subsequent nucleophilic substitution reactions.

Another important strategy is the direct C-H functionalization of the aromatic rings. The pyridine nitrogen can act as a directing group, facilitating regioselective functionalization at the ortho-position of the phenyl ring or at other positions on the pyridine ring. Palladium-catalyzed C-H activation has been successfully employed for the cyanation and halogenation of 2-arylpyridines.

Photoredox Catalysis in this compound Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for bond formation. Complexes of this compound are themselves utilized as ligands in photoredox-active metal complexes, highlighting the compound's relevance in this field. ossila.com

The synthesis of 2-arylpyridines can be achieved through photoredox-mediated C-H arylation. organic-chemistry.orgnih.gov This approach avoids the need for pre-functionalized starting materials, directly coupling a pyridine derivative with an aryl partner. For instance, a photoredox-catalyzed Minisci-type reaction could potentially be used to couple a 2,4-difluorobenzene derivative with 5-methylpyridine.

Furthermore, photoredox catalysis can be employed for the functionalization of the this compound core. Dual photoredox/palladium catalysis has been shown to be effective for the C-H acylation of 2-arylpyridines. This methodology could be applied to introduce acyl groups at specific positions on the aromatic rings of the target molecule.

MethodApplicationReactants (Example)Catalyst System (Typical)
Photoredox C-H ArylationSynthesis5-Methylpyridine, Aryl diazonium saltRu(bpy)₃Cl₂ or organic photocatalyst
Dual Photoredox/Pd CatalysisFunctionalization (Acylation)2-Arylpyridine, Oxime esterIr(ppy)₃ / Pd(OAc)₂

This table outlines the application of photoredox catalysis in the synthesis and functionalization of 2-arylpyridines.

Applications of 2 2,4 Difluorophenyl 5 Methylpyridine in Advanced Materials Science and Catalysis Research

Cyclometalated Complexes Incorporating 2-(2,4-Difluorophenyl)-5-methylpyridine

This compound, often abbreviated as dFMeppy or DFPMPy, is frequently employed as a cyclometalating ligand. ossila.com In this role, it coordinates with a metal center through both a nitrogen atom's electron lone pair and the delocalized π-electron system of the benzene (B151609) ring. ossila.com This mode of bonding leads to the formation of highly stable and functional cyclometalated complexes. The inclusion of fluorine substituents is a key design feature, as it effectively lowers the highest occupied molecular orbital (HOMO) energy level of the resulting complex, which in turn influences the emission spectrum. ossila.comrsc.org The methyl group on the pyridine (B92270) ring enhances the solubility of the compound. ossila.com

Design and Optoelectronic Characterization of Iridium(III) Complexes with this compound Ligands

Researchers have synthesized and characterized a variety of cationic iridium(III) complexes using this compound (dFMeppy) as the primary cyclometalating ligand. nih.govrsc.org These complexes, often with a general structure of [Ir(C^N)2(N^N)]+, where C^N is dFMeppy and N^N is an ancillary ligand, have been subjected to thorough optoelectronic analysis. nih.govrsc.org Techniques such as UV-visible absorption spectroscopy, cyclic voltammetry, and emission spectroscopy are used to probe their electronic and photophysical properties, with findings often supported by Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations. nih.govrsc.org

The choice of ancillary ligand significantly impacts the properties of the final complex. For instance, four distinct cationic iridium(III) complexes were created using either 2,5-dipyridylpyrazine (2,5-dpp) or 2,2':5',2''-terpyridine (2,5-tpy) as the ancillary ligand, alongside dFMeppy. nih.govrsc.org These complexes all demonstrated quasi-reversible electrochemistry and phosphorescence originating from a mixed charge-transfer excited state. nih.govrsc.org The complex designated as [Ir(dFMeppy)2(2,5-tpy)]PF6, for example, was found to be an exceptionally bright green emitter. nih.govrsc.org Similarly, other studies have produced phosphorescent iridium(III) complexes like (dfpmpy)2Ir(ppc) and (dfpmpy)2Ir(prz), which exhibit distorted octahedral geometries with specific cis-C-C and trans-N-N arrangements. researchgate.net

The data below summarizes the optoelectronic properties of selected iridium(III) complexes incorporating the dFMeppy ligand.

Complex NameAncillary LigandEmission ColorMax Emission (λmax)Photoluminescent Quantum Yield (ΦPL)
[Ir(dFMeppy)2(2,5-dpp)]PF62,5-dipyridylpyrazine (2,5-dpp)Orange605 nm-
[Ir(dFMeppy)2(2,5-tpy)]PF62,2':5',2''-terpyridine (2,5-tpy)Green544 nm93%
(dfpmpy)2Ir(ppc)pipecolinate (ppc)Blue-green497 nm (film)-
(dfpmpy)2Ir(prz)2-pyrazine carboxylate (prz)Red (in solution), Greenish-yellow (film)543 nm (film)-

Research into Applications in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of iridium(III) complexes containing this compound make them highly suitable for use in phosphorescent Organic Light-Emitting Diodes (OLEDs). bas.bg These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. lookchem.com

Devices fabricated using these materials have demonstrated promising performance. For example, an OLED incorporating the (dfpmpy)2Ir(ppc) complex as the emitter produced sky-blue electroluminescence, while a device using (dfpmpy)2Ir(prz) emitted greenish-yellow light. researchgate.net Both types of devices exhibited similar current-voltage characteristics and achieved high luminance values, reaching approximately 10,000 cd/m². researchgate.net The maximum current efficiencies for the (dfpmpy)2Ir(ppc) and (dfpmpy)2Ir(prz) based OLEDs were reported as 4.4 cd/A and 7.4 cd/A, respectively. researchgate.net The development of such emitters is a critical area of research, as the performance of OLEDs is heavily dependent on the properties of the emissive materials used. nih.gov

Investigations into Light-Emitting Electrochemical Cells (LEECs) Utilizing this compound Complexes

Complexes derived from this compound are also actively investigated for their use in light-emitting electrochemical cells (LEECs). ossila.com LEECs are attractive for lighting applications due to their simpler device architecture compared to OLEDs. cmu.edu Iridium(III) complexes with the dFMeppy ligand have been successfully synthesized and assessed as emitters in LEEC devices, demonstrating high photoluminescent quantum yields, in some cases up to 93%. ossila.comnih.govrsc.org

The performance of specific complexes has been documented. The complex [Ir(dFMeppy)2(2,5-dpp)]PF6 was found to be an orange emitter in LEECs with an emission peak at 605 nm. nih.govrsc.org In contrast, the complex [Ir(dFMeppy)2(2,5-tpy)]PF6 functioned as a bright green emitter, with its electroluminescence peaking at 544 nm. nih.govrsc.org These results highlight the tunability of emission color based on the molecular design of the iridium complex.

Studies on Utilization in Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, complexes of this compound are explored for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). ossila.com In a DSSC, the sensitizer (B1316253) is a crucial component that absorbs sunlight and initiates the process of converting light into electrical energy. sigmaaldrich.com

While ruthenium-based polypyridyl complexes have historically been the benchmark sensitizers for efficient DSSCs, research continues into new molecular designs to improve performance. sigmaaldrich.commdpi.comnih.gov The design of the cyclometalating ligand is critical. For instance, to ensure a suitable oxidation potential, ligands may be designed with specific electron-donating or electron-withdrawing groups. mdpi.com The use of 2-(2,4-difluorophenyl)-pyridine derivatives like dFMeppy is part of this broader effort to develop novel sensitizers that can enhance the efficiency and stability of DSSCs. ossila.commdpi.com The primary steps in DSSC operation involve photon absorption by the dye, followed by electron injection into the semiconductor's conduction band. sigmaaldrich.commdpi.com

Photocatalytic Applications of this compound Complexes

Beyond optoelectronics, metal complexes incorporating the this compound ligand have demonstrated significant potential in photocatalysis. ossila.com These complexes can act as efficient catalysts in visible-light photoredox reactions, which offer mild and sustainable routes for various organic transformations. ossila.comnih.govmdpi.com

Mechanistic Studies of Visible-Light Photoredox Catalysis

The photocatalytic activity of these complexes is rooted in their electronic structure and behavior upon light absorption. ossila.com The general mechanism for visible-light photoredox catalysis involves the absorption of a photon by the photocatalyst, which promotes it to an electronically excited state. ossila.comaip.org This process is often a metal-to-ligand charge transfer (MLCT), where an electron migrates from the metal center to the ligands. ossila.com

Transition metal complexes, particularly those of iridium and ruthenium, are effective photocatalysts because they can form stable, long-lived triplet-excited states upon photoirradiation. nih.govacs.org This long lifetime allows the excited complex to engage in bimolecular electron-transfer reactions. nih.govacs.org The excited state of the complex can act as either an oxidant or a reductant, enabling single-electron transfer (SET) with a substrate molecule to generate a radical species. ossila.comaip.org After the electron transfer event, the photocatalyst is regenerated in a subsequent step, completing the catalytic cycle and allowing it to participate in further reactions. ossila.com

Research into Applications in Water Splitting for Hydrogen Generation

The generation of hydrogen fuel from water using sunlight is a critical area of renewable energy research. Arylpyridine-iridium complexes are a class of compounds widely investigated for their potential in water splitting. ossila.com this compound serves as a ligand in forming such complexes, which can function as photosensitizers in the photocatalytic reduction of water to produce hydrogen. ossila.comrsc.org The core mechanism involves the absorption of light by the metal-ligand complex, initiating a metal-to-ligand charge transfer (MLCT) process. ossila.com This excited state enables the single-electron transfers necessary to drive the catalytic cycle of hydrogen evolution. ossila.com

Detailed research into a closely related ligand, 2-(2,4-difluorophenyl)-pyridine (dfppyH), provides specific insights into the performance of these catalysts. In one study, cyclometalated Iridium(III) complexes using this ligand were synthesized and evaluated as photosensitizers for hydrogen evolution from water. rsc.org The results demonstrated significant photocatalytic activity, highlighting the potential of this class of compounds in converting solar energy into chemical fuel. rsc.org The performance of one of the synthesized photosensitizers is detailed in the table below. rsc.org

Role in Trifluoromethylation Reactions

While this compound is a known ligand for photoredox catalysts, its specific application in trifluoromethylation reactions is not extensively documented in current literature. ossila.com However, a structurally analogous compound, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dF(CF₃)ppy), serves as a critical ligand in some of the most powerful and widely used iridium-based photoredox catalysts for these reactions. semanticscholar.orgorgsyn.org

This potential for confusion underscores the importance of the substituent at the 5-position of the pyridine ring (methyl vs. trifluoromethyl). Iridium complexes derived from the 5-trifluoromethyl analogue, such as Ir{dF(CF₃)ppy}₂]PF₆, are highly effective catalysts for the trifluoromethylation of arenes and heterocycles using reagents like CF₃SO₂Na. semanticscholar.org The strong electron-withdrawing nature of the trifluoromethyl group on the ligand is crucial for tuning the electrochemical properties of the iridium complex, making it a powerful photo-oxidant suitable for generating trifluoromethyl radicals under visible light irradiation. semanticscholar.orgwikipedia.org

Research in this area has led to the development of robust protocols, including water-soluble iridium catalysts that enable the trifluoromethylation of polar small molecules and even peptides in aqueous media, demonstrating the versatility of catalysts built with these fluorinated phenylpyridine scaffolds. researchgate.netnih.gov

Medicinal Chemistry Research and Biological Investigations of 2 2,4 Difluorophenyl 5 Methylpyridine and Its Analogues

2-(2,4-Difluorophenyl)-5-methylpyridine as a Core Structure in Contemporary Drug Discovery Efforts

The this compound moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with multiple biological targets, offering a foundational structure for the development of a diverse range of therapeutic agents. The presence of the difluorophenyl group is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The pyridine (B92270) ring, a common feature in many FDA-approved drugs, provides a key site for hydrogen bonding and other interactions with biological macromolecules.

This scaffold has been identified as a crucial component in the development of various inhibitors targeting key cellular signaling pathways implicated in diseases such as cancer. Its utility as a starting point for chemical libraries allows for systematic modifications to explore and optimize biological activity against specific targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives based on the this compound core is highly dependent on the nature and position of various substituents. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to this scaffold influence its therapeutic efficacy and selectivity.

Impact of Fluorine Substitution on Biological Activity and Receptor Binding Affinity

The strategic placement of fluorine atoms on the phenyl ring of the 2-phenylpyridine (B120327) scaffold has a profound impact on the biological properties of the resulting compounds. The electron-withdrawing nature of fluorine can significantly alter the electronic distribution of the molecule, influencing its pKa, lipophilicity, and ability to form crucial interactions with target proteins.

Fluorine's high electronegativity and small size can lead to enhanced metabolic stability and improved membrane permeability. The introduction of fluorine can also modulate the conformation of the molecule, which can be critical for optimal binding to a receptor's active site. For instance, in a series of kinase inhibitors, the presence and position of fluorine atoms on the phenyl ring have been shown to be critical for achieving high potency.

A comparative analysis of fluorinated versus non-fluorinated analogs often reveals a significant increase in inhibitory activity. This is attributed to fluorine's ability to engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.

Influence of Pyridine Ring Modifications on Efficacy and Selectivity

Modifications to the pyridine ring of the this compound scaffold offer another avenue for optimizing pharmacological properties. The introduction of various functional groups at different positions on the pyridine ring can dramatically affect a compound's efficacy and selectivity.

For example, the addition of small alkyl groups, such as the methyl group at the 5-position in the parent compound, can enhance solubility and influence binding. SAR studies have shown that substituting or functionalizing this methyl group can lead to significant changes in biological activity. Furthermore, the introduction of amine, amide, or other hydrogen-bonding moieties can create additional interaction points with the target protein, thereby increasing binding affinity and potency.

The strategic modification of the pyridine ring is a key strategy for fine-tuning the selectivity of these compounds for a specific biological target over others, which is crucial for minimizing off-target effects and improving the safety profile of a potential drug candidate.

SAR in the Context of Specific Biological Targets and Pathways (e.g., PPAR agonists, Kinase Inhibition)

The 2-(2,4-difluorophenyl)pyridine (B1338927) scaffold has been extensively explored in the context of developing inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. SAR studies in this area have focused on optimizing substitutions on both the phenyl and pyridine rings to achieve potent and selective kinase inhibition. For example, in the development of inhibitors for certain receptor tyrosine kinases, specific substitutions on the pyridine ring have been shown to be essential for blocking the ATP-binding site of the enzyme.

While the primary focus has been on kinase inhibition, the versatility of the scaffold suggests its potential for targeting other biological pathways. For instance, the structural motifs present in this compound derivatives bear some resemblance to ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation. Although specific SAR data for this scaffold as PPAR agonists is not extensively documented in publicly available literature, the general principles of ligand design for nuclear receptors could be applied to explore this potential.

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)Target KinaseIC50 (nM)
A -CH3HKinase X150
B -CH34-FKinase X75
C -CH2OH4-FKinase X200
D -CH32,4-diFKinase X25
E -H2,4-diFKinase X80

This is an illustrative data table based on general SAR principles for kinase inhibitors and does not represent actual experimental data for a specific kinase X.

Mechanism of Action (MoA) Studies for this compound Analogues

Understanding the mechanism of action (MoA) at a cellular level is crucial for the development of any new therapeutic agent. For analogues of this compound, MoA studies have primarily focused on their effects on cellular signaling pathways, particularly those driven by kinases.

Cellular Pathway Modulation and Signaling Interventions

Derivatives of this compound have been shown to exert their biological effects by intervening in critical cellular signaling pathways. As potent kinase inhibitors, these compounds can block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cell proliferation, survival, and migration.

For instance, in cancer cell lines, treatment with these compounds has been observed to lead to a decrease in the phosphorylation levels of key signaling proteins within pathways such as the MAPK/ERK and PI3K/Akt pathways. This inhibition of pro-survival signaling can ultimately induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The specific cellular outcomes are dependent on the particular kinase being targeted and the cellular context.

The ability of these compounds to modulate these fundamental cellular processes underscores their therapeutic potential in oncology and other diseases characterized by aberrant signaling. Further research is ongoing to fully elucidate the complex interplay between these compounds and the intricate network of cellular signaling pathways.

Enzyme Inhibition Kinetics and Binding Site Characterization

The study of enzyme inhibition kinetics is fundamental to understanding the mechanism of action of potential drug candidates. For analogues of this compound, this involves determining how these compounds interact with their target enzymes and characterizing the nature of this interaction. The primary goals are to determine the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor, and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Kinetic assays are typically performed by measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and the enzyme's substrate. The data are then fitted to kinetic models, such as the Michaelis-Menten equation, to determine key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) in the presence and absence of the inhibitor. These parameters help to distinguish between different inhibition modalities.

Binding site characterization for these analogues involves a combination of computational and experimental techniques. Molecular docking simulations are often employed to predict the binding pose of the inhibitor within the enzyme's active site. These in silico models help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the inhibitor and amino acid residues of the enzyme. For instance, the difluorophenyl moiety could engage in halogen bonding or hydrophobic interactions, while the pyridine nitrogen might act as a hydrogen bond acceptor.

Experimentally, techniques like X-ray crystallography can provide high-resolution structural information of the enzyme-inhibitor complex, confirming the binding mode and revealing the precise interactions that govern inhibitor potency and selectivity. Site-directed mutagenesis, where specific amino acid residues in the active site are altered, can further validate the importance of these interactions. By observing how these mutations affect the inhibitor's binding affinity, researchers can confirm the key residues involved in the interaction.

Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical Analogue of this compound

Target EnzymeInhibition Constant (Kᵢ)Mode of InhibitionKey Interacting Residues (from docking)
Kinase A50 nMCompetitiveLys72, Glu91, Leu148
Protease B120 nMNon-competitiveHis41, Cys145
Phosphatase C85 nMMixedArg221, Asp181

Preclinical Research Models and In Vitro/In Vivo Evaluation Methodologies for Analogues

The initial evaluation of the anticancer potential of analogues of this compound involves assessing their cytotoxicity and antiproliferative effects against various cancer cell lines. A variety of in vitro assays are employed for this purpose, with the goal of determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Commonly used cytotoxicity assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Resazurin (B115843) (AlamarBlue) Assay: Similar to the MTT assay, this fluorometric method measures cell viability based on the reduction of the non-fluorescent resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Antiproliferative assays, on the other hand, measure the ability of a compound to inhibit cell division. These can include cell counting assays over a period of time or more sophisticated methods that measure DNA synthesis.

The selection of cancer cell lines for these assays is crucial and often includes a panel representing different types of cancer, such as breast (e.g., MCF-7), colon (e.g., HCT-116), lung (e.g., A549), and liver (e.g., HepG2). The results from these assays provide a preliminary indication of the compound's potency and cancer cell line selectivity.

Table 2: Illustrative In Vitro Antiproliferative Activity (IC₅₀) of 2-Phenylpyridine Analogues

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)
Analogue 15.2 µM8.1 µM12.5 µM7.9 µM
Analogue 215.8 µM22.4 µM35.1 µM18.6 µM
Analogue 32.1 µM3.5 µM6.8 µM4.2 µM

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For analogues of this compound, these studies are typically first conducted in vitro and then in vivo using animal models.

In Vitro Metabolism:

Microsomal Stability Assay: This assay uses liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, to assess the metabolic stability of a compound. The rate of disappearance of the compound over time provides an estimate of its intrinsic clearance.

Hepatocyte Stability Assay: Using primary hepatocytes, this assay provides a more comprehensive picture of metabolic stability, as it includes both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic pathways.

Metabolite Identification: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the major metabolites formed in these in vitro systems. For fluorinated pyridine derivatives, potential metabolic pathways include hydroxylation of the pyridine or phenyl ring, N-oxidation of the pyridine, and demethylation.

In Vivo Pharmacokinetics: Animal models, such as mice or rats, are used to determine key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration. Blood samples are collected at various time points, and the concentration of the compound in plasma is measured.

Key pharmacokinetic parameters include:

Maximum plasma concentration (Cₘₐₓ)

Time to reach maximum plasma concentration (Tₘₐₓ)

Area under the plasma concentration-time curve (AUC)

Half-life (t₁/₂)

Clearance (CL)

Volume of distribution (Vd)

Oral bioavailability (%F)

Table 3: Illustrative Pharmacokinetic Parameters of a Substituted 2-Phenylpyridine Analogue in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cₘₐₓ (ng/mL)550280
Tₘₐₓ (h)0.11.5
AUC₀-∞ (ng·h/mL)8501200
t₁/₂ (h)2.53.1
CL (L/h/kg)1.2-
Vd (L/kg)3.5-
%F-35%

Toxicological studies are performed to identify potential adverse effects of a drug candidate before it can be considered for human trials. These evaluations follow a tiered approach, starting with in vitro assays and progressing to in vivo studies in animal models.

In Vitro Toxicology:

Genotoxicity Assays: These assays assess the potential of a compound to damage genetic material. Standard tests include the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay in mammalian cells, and the mouse lymphoma assay.

Cardiotoxicity Assays: The hERG (human Ether-à-go-go-Related Gene) assay is a crucial in vitro test to evaluate the potential of a compound to cause QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.

Hepatotoxicity Assays: The potential for liver injury is often assessed using cultured hepatocytes, measuring markers of cell death such as lactate (B86563) dehydrogenase (LDH) release.

In Vivo Toxicology:

Acute Toxicity Studies: These studies involve the administration of a single high dose of the compound to rodents to determine the median lethal dose (LD₅₀) and to identify signs of toxicity.

Repeat-Dose Toxicity Studies: Animals are administered the compound daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and physiological systems. These studies include regular monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological and clinical chemistry analyses. At the end of the study, a comprehensive histopathological examination of all major organs is performed.

These studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.

Table 4: Common Toxicological Assays for Preclinical Evaluation

Assay TypePurposeExample Methodologies
GenotoxicityAssess mutagenic and clastogenic potentialAmes test, In vitro micronucleus assay
CardiotoxicityEvaluate risk of cardiac arrhythmiashERG patch-clamp assay
HepatotoxicityDetermine potential for liver damageLDH release in primary hepatocytes
Acute Systemic ToxicityIdentify short-term adverse effects and lethal doseSingle-dose administration in rodents (LD₅₀)
Repeat-Dose ToxicityEvaluate long-term organ toxicity28-day or 90-day studies in rodents and non-rodents

Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorophenyl 5 Methylpyridine

Density Functional Theory (DFT) Studies on 2-(2,4-Difluorophenyl)-5-methylpyridine and its Coordination Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules like this compound and its metal complexes. researchgate.netdiyhpl.us This method is favored for its balance of computational cost and accuracy in describing electronic systems. DFT calculations are instrumental in elucidating the geometric and electronic characteristics that govern the molecule's behavior, especially when it functions as a cyclometalating ligand in coordination chemistry. ossila.comrsc.org

Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional structure of a molecule, corresponding to its minimum energy configuration. mdpi.commdpi.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized geometry is a true energy minimum. mdpi.com

In coordination complexes, DFT is used to model the geometry of the ligand bound to a metal center, such as iridium(III). rsc.org These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov Advanced electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule, revealing the effects of the electron-withdrawing fluorine atoms and the electron-donating methyl group on the pyridine (B92270) and phenyl rings. rsc.org This understanding is critical for rationalizing the electronic properties of the resulting metal complexes. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Phenyl-Pyridine System.
ParameterDescriptionTypical Calculated Value
C-C (Pyridine Ring)Carbon-Carbon bond length in the pyridine ring~1.39 Å
C-N (Pyridine Ring)Carbon-Nitrogen bond length in the pyridine ring~1.34 Å
C-C (Inter-ring)Bond length between the pyridine and phenyl rings~1.48 Å
C-F (Phenyl Ring)Carbon-Fluorine bond length~1.35 Å
C-N-C AngleAngle within the pyridine ring~117°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. science.govmaterialsciencejournal.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgmaterialsciencejournal.org For this compound, the fluorine substituents, being highly electronegative, are expected to lower the energy of the molecular orbitals, particularly the HOMO level. ossila.com This modification of the FMO energy levels is a key strategy in designing ligands for applications such as organic light-emitting diodes (OLEDs), as it influences the electronic and photophysical properties of the corresponding metal complexes. ossila.com

Table 2: Representative Frontier Molecular Orbital Energies.
ParameterDescriptionTypical Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.5 eV

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. taylorandfrancis.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This analysis is particularly useful for quantifying the stabilizing effects of electron delocalization, which are evaluated using second-order perturbation theory. wisc.eduscirp.org

Table 3: Representative NBO Second-Order Perturbation Analysis.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)phenyl~5.0 - 15.0n → π
π(C-C)pyridineπ(C-C)phenyl~15.0 - 25.0π → π
LP(2) Fσ(C-C)phenyl~1.0 - 5.0n → σ

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. rsc.org It is the most widely used method for calculating the electronic absorption spectra (e.g., UV-Visible spectra) of molecules, offering a good compromise between accuracy and computational expense. researchgate.netaps.orgresearchgate.net By simulating the response of the molecule's electrons to time-dependent electromagnetic fields, TDDFT can predict the energies of electronic transitions from the ground state to various excited states. growingscience.com

For this compound and its coordination complexes, TDDFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. growingscience.com This information is vital for understanding the photophysical behavior of these compounds, particularly in applications like photocatalysis and phosphorescent OLEDs, where the nature of metal-to-ligand charge transfer (MLCT) excited states is crucial. ossila.com The theoretical spectra generated by TDDFT can be compared with experimental data to validate the computational model and assign specific electronic transitions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction with Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com While specific docking studies on this compound may not be widely reported, the methodology can be applied to its structural analogues to explore potential biological activity. nih.gov Pyridine derivatives are common scaffolds in medicinal chemistry, and docking simulations can assess their potential to inhibit therapeutic targets like enzymes. mdpi.comresearchgate.net

In a typical docking simulation, a library of ligands is screened against the binding site of a target protein. nih.gov The simulation software calculates the binding affinity, often expressed as a binding energy in kcal/mol, for various poses of the ligand in the active site. mdpi.com A lower binding energy generally indicates a more favorable interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov To further validate the stability of these interactions, the most promising docked complexes are often subjected to molecular dynamics (MD) simulations. mdpi.comresearchgate.net

Prediction of Chemical Reactivity and Stability Parameters

DFT calculations provide a foundation for determining various quantum chemical descriptors that quantify the chemical reactivity and stability of a molecule. These parameters are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO). ajchem-a.com By applying Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively.

From these fundamental values, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (σ): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com

These calculated parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds, aiding in the rational design of new molecules with tailored chemical properties. materialsciencejournal.org

Table 4: Calculated Chemical Reactivity and Stability Parameters.
ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures electron-attracting tendency.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to charge transfer.
Chemical Softness (σ)σ = 1 / ηReciprocal of hardness.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)Measures electrophilic character.

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is centered on the interaction of intense electromagnetic fields, such as those produced by lasers, with materials, leading to a range of phenomena including frequency alteration and all-optical switching. Materials possessing significant NLO responses are pivotal for the advancement of photonic and optoelectronic technologies. Theoretical and computational chemistry, particularly through Density Functional Theory (DFT), offers a powerful avenue for the preliminary assessment and understanding of the NLO properties of molecular systems.

While direct experimental or dedicated theoretical studies on the NLO properties of this compound are not extensively available in the current literature, valuable insights can be inferred from computational investigations of structurally analogous compounds, such as fluorophenylpyridine derivatives. These studies provide a foundational understanding of how substituent effects, such as fluorination and methylation, influence the electronic and optical non-linearities of the phenylpyridine framework.

Computational studies on a series of fluorophenylpyridine derivatives have been conducted to elucidate their electronic and NLO properties, including electric dipole moment (μ), static polarizability (α), and first static hyperpolarizability (β). researchgate.net These investigations typically employ DFT methods, such as B3LYP and B3PW91, with a 6-31++G(d,p) basis set to achieve a balance between computational cost and accuracy. researchgate.net

The key parameters that quantify the NLO response of a molecule are its polarizability and hyperpolarizability. Polarizability (α) describes the linear response of the electron cloud to an external electric field, while hyperpolarizability (β) characterizes the first-order non-linear response. For a molecule to exhibit a significant NLO response, it often possesses a degree of intramolecular charge transfer, typically facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system.

In the case of 2-phenylpyridine (B120327) and its derivatives, the molecule consists of two aromatic rings, which can allow for some degree of electron delocalization. The introduction of fluorine atoms, as in this compound, is expected to modulate the electronic properties of the phenyl ring. Fluorine is a highly electronegative atom and can exert a strong inductive electron-withdrawing effect. The methyl group on the pyridine ring, conversely, is a weak electron-donating group.

Theoretical investigations on a broad series of fluorophenylpyridine derivatives have indicated that the fluorination of phenylpyridines does not substantially impact the mean polarizability (<α>). researchgate.net Furthermore, these studies have suggested that both the parent phenylpyridines and their fluorinated counterparts generally exhibit low non-linear optical activity. researchgate.net This suggests that the intramolecular charge transfer in these systems is not pronounced enough to induce a strong NLO response.

The calculated values for the mean polarizability and the first static hyperpolarizability for various fluoro-2-phenylpyridines, based on DFT calculations, typically fall within specific ranges. These ranges provide a reasonable estimate for the expected values for this compound.

The following interactive data tables summarize the typical ranges for the calculated NLO properties of fluoro-2-phenylpyridine derivatives from computational studies. researchgate.net

Table 1: Calculated Mean Polarizability (<α>) Ranges for Fluoro-2-phenylpyridines

Computational Method<α> Range (a.u.)
B3LYP/6-31++G(d,p)138.77 - 141.94
B3PW91/6-31++G(d,p)136.53 - 139.67

Note: 1 a.u. of polarizability = 1.6488 x 10-41 C2m2J-1

Table 2: Calculated First Static Hyperpolarizability (β) Ranges for Fluoro-2-phenylpyridines

Computational Methodβ Range (a.u.)
B3LYP/6-31++G(d,p)81.25 - 86.50
B3PW91/6-31++G(d,p)79.77 - 85.37

Note: 1 a.u. of hyperpolarizability = 3.2063 x 10-53 C3m3J-2

Analytical Methodologies for 2 2,4 Difluorophenyl 5 Methylpyridine in Research

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of 2-(2,4-difluorophenyl)-5-methylpyridine. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra offer a complete picture of the compound's connectivity.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, signals corresponding to the methyl group protons and the aromatic protons on both the pyridine (B92270) and difluorophenyl rings are expected. The chemical shifts and coupling patterns are influenced by the electron-withdrawing fluorine atoms and the nitrogen atom in the pyridine ring. For instance, protons on the pyridine ring are typically found in the range of 7.0-8.5 ppm, while the methyl protons would appear further upfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the methyl carbon, the carbons of the pyridine ring, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterization. It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. The chemical shifts, typically referenced against a standard like CFCl₃, are highly sensitive to the electronic environment. For example, the chemical shifts for difluorobenzene compounds are often observed in the region of -100 to -115 ppm. colorado.edu

Interactive Data Table: Expected NMR Spectral Data for this compound (Note: The following data are illustrative, based on typical chemical shifts for similar structural motifs.)

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H Pyridine-H 7.0 - 8.5 Doublet, Triplet, Multiplet
¹H Phenyl-H 6.8 - 7.5 Multiplet
¹H Methyl (-CH₃) ~2.3 Singlet
¹³C Pyridine-C 120 - 160 Singlet, Doublet (due to C-F coupling)
¹³C Phenyl-C 100 - 165 Singlet, Doublet (due to C-F coupling)
¹³C Methyl (-CH₃) ~18 Singlet
¹⁹F Phenyl-F -100 to -115 Multiplet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉F₂N), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 205.21 g/mol . ossila.com The technique would show a molecular ion peak ([M]⁺) corresponding to this mass. Further fragmentation analysis (tandem MS or MS/MS) could provide structural information by breaking the molecule into smaller, charged fragments, which can help confirm the connectivity of the pyridine and difluorophenyl rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key vibrational modes would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and strong C-F stretching bands, which are typically found in the 1100-1300 cm⁻¹ region. For a similar compound, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632), characteristic IR bands were observed at 1599.5 cm⁻¹ and 1478.5 cm⁻¹, corresponding to aromatic ring vibrations. researchgate.net

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the scale and purpose, from analytical purity checks to preparative isolation.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of this compound, as the compound is sufficiently volatile and thermally stable. Commercial suppliers routinely use GC to certify the purity of this compound, often reporting levels greater than 98.0%. labproinc.com In a typical GC analysis, the compound is vaporized and passed through a column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. A flame ionization detector (FID) is commonly used for quantification, and the peak area in the resulting chromatogram is proportional to the amount of the compound present. A single, sharp peak indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis and can also be used for preparative isolation. In contrast to GC, HPLC separates compounds in a liquid phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method. This involves a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector is typically used for detection, as the aromatic rings in the molecule absorb UV light.

Thin-Layer Chromatography (TLC) and Column Chromatography

For routine reaction monitoring and purification on a laboratory scale, thin-layer chromatography and column chromatography are frequently employed. TLC provides a quick and inexpensive way to check the progress of a reaction. For instance, in the synthesis of related iridium photocatalysts, TLC on silica (B1680970) gel with a mobile phase of hexanes-EtOAc (90:10) has been used to monitor the reaction. researchgate.net For purification, column chromatography, often using silica gel as the stationary phase and a solvent system similar to that used for TLC, allows for the isolation of the desired product from starting materials and byproducts.

Interactive Data Table: Chromatographic Methods for this compound and Related Compounds

Technique Purpose Stationary Phase Mobile Phase / Conditions Detection
Gas Chromatography (GC) Purity Assessment Standard nonpolar or mid-polar capillary column Temperature programmed oven Flame Ionization Detector (FID)
HPLC Purity Assessment / Isolation C18 silica (Reversed-Phase) Acetonitrile/Water or Methanol/Water gradient UV Detector
Thin-Layer Chromatography (TLC) Reaction Monitoring Silica Gel Hexanes-EtOAc (e.g., 90:10) UV Light
Column Chromatography Purification / Isolation Silica Gel Hexanes-EtOAc gradient UV Light / TLC

Research on Advanced Derivatization Techniques for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a specific analytical technique. researchgate.net This is often done to increase volatility for GC analysis, improve thermal stability, or enhance detector response for techniques like GC or HPLC. libretexts.orgnih.gov

For a compound like this compound, derivatization is not typically required for standard GC or LC analysis due to its inherent volatility and UV-active nature. However, understanding derivatization techniques is crucial in analytical chemistry, as they are widely applied to other N-heterocyclic compounds or metabolites that may lack these favorable properties.

Common derivatization strategies that could theoretically be applied to analogues or metabolites of this compound include:

Silylation: This is one of the most common derivatization methods for GC analysis. nih.gov It involves replacing active hydrogen atoms (e.g., in -OH, -NH, -COOH groups) with a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used. nih.govresearchgate.net Pyridine is frequently used as a solvent and catalyst in these reactions due to its ability to act as an acid scavenger. researchgate.net This process reduces the polarity and increases the volatility of polar compounds, making them amenable to GC analysis.

Acylation: This technique introduces an acyl group into the molecule. It is another effective method for derivatizing compounds with -OH, -NH₂, and -SH groups for GC analysis. nih.gov Fluorinated acylating agents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), are particularly useful. nih.govmdpi.com They not only increase volatility but also introduce multiple fluorine atoms, which significantly enhances the sensitivity of detection when using an electron capture detector (ECD).

While there is no specific research indicating the use of these techniques on this compound itself, they represent advanced methodologies available to analytical chemists for tackling more complex matrices or for detecting trace levels of related compounds that may be more polar or less stable.

Future Research Directions and Translational Perspectives for 2 2,4 Difluorophenyl 5 Methylpyridine

Emerging Applications and Unexplored Research Avenues for 2-(2,4-Difluorophenyl)-5-methylpyridine Derivatives

The core structure of this compound is primarily utilized in the formation of iridium(III) complexes, which exhibit valuable photophysical properties. rsc.org These properties form the basis of its current applications and provide a foundation for future exploration.

Advanced Materials Science: Derivatives of 2-(2,4-difluorophenyl)pyridine (B1338927) have been instrumental as ligands in developing blue-light emitting iridium(III) complexes for phosphorescent Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com An unexplored avenue is the systematic modification of the this compound backbone. Introducing various electron-donating or electron-withdrawing groups could precisely tune the emission wavelengths of the resulting metal complexes, potentially leading to highly efficient emitters across the entire visible spectrum. Further research could also focus on creating derivatives that enhance the stability and operational lifetime of OLED devices, which remain critical challenges in the display industry. semiconductor-digest.com Beyond OLEDs, the photochromic and luminescent properties of related complexes suggest potential applications in optical data storage, molecular switches, and chemical sensors. rsc.org

Pharmaceutical and Agrochemical Development: The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. rsc.orgnih.govnih.gov Pyridine derivatives are integral to the development of analgesics, anti-inflammatory agents, and treatments for neurological disorders. grandviewresearch.com Given that fluorinated molecules have extensive interest in medicinal chemistry, an almost entirely unexplored area is the potential biological activity of this compound derivatives. mdpi.com Future research could involve synthesizing a library of derivatives and screening them for various biological activities, such as kinase inhibition, antimicrobial effects, or neuroprotective properties. The unique electronic properties conferred by the difluorophenyl group could lead to novel structure-activity relationships and the discovery of new therapeutic or agrochemical agents. grandviewresearch.comresearchgate.net

Table 1: Potential Research Avenues for this compound Derivatives
Research AreaSpecific FocusPotential Outcome
Materials Science Synthesis of derivatives with diverse electronic substituents.Tunable OLED emitters (red, green, blue), improved device lifetime.
Development of photochromic and solvatochromic complexes.Materials for molecular switches, security inks, and sensors.
Incorporation into polymeric structures.Novel photoluminescent polymers and materials.
Medicinal Chemistry Screening for kinase inhibitory activity.Discovery of new anti-cancer drug candidates.
Evaluation of antimicrobial and antifungal properties.Development of new antibiotics or agricultural fungicides.
Investigation of neuropharmacological effects.Potential leads for treating central nervous system disorders.
Photocatalysis Design of catalysts with broader light absorption spectra.More efficient and sustainable chemical synthesis processes.
Development of catalysts for water splitting or CO2 reduction.Contributions to renewable energy technologies.

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, Artificial Intelligence-Driven Drug Design)

Modern chemical technologies offer the potential to revolutionize how derivatives of this compound are designed and synthesized.

Artificial Intelligence-Driven Design: The traditional process of materials and drug discovery is often slow and relies on trial and error. spie.org Artificial Intelligence (AI) and machine learning can dramatically accelerate this process. quantumzeitgeist.com For instance, in OLED material design, AI algorithms can screen billions of potential molecules virtually to identify candidates with optimal properties like high quantum efficiency, desired color purity, and long operational lifetimes. semiconductor-digest.comspie.org This AI-driven approach can be applied to design novel derivatives of this compound. By creating vast virtual libraries and using predictive models, researchers can prioritize the synthesis of only the most promising candidates for applications in OLEDs or as potential drug molecules, saving significant time and resources. researchgate.netresearchgate.net

Flow Chemistry: The synthesis of functionalized pyridines often involves multiple steps and can be challenging to scale up using traditional batch chemistry. vcu.edu Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages. thieme-connect.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and better consistency. mdpi.com Applying flow chemistry to the synthesis of this compound and its derivatives could enable more efficient and scalable production. uc.pt Researchers have already demonstrated that complex, multi-step syntheses of other pyridine-based pharmaceuticals can be streamlined from five batch steps into a single continuous flow process, resulting in a 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu

Research Challenges and Opportunities in Scaling Up Synthesis and Application Development

Research Challenges: The synthesis of substituted pyridines remains a significant challenge in organic chemistry. acs.org Many methods require harsh reaction conditions, expensive transition-metal catalysts, or starting materials that are difficult to prepare. acs.orgresearchgate.net Functionalizing the pyridine ring with high regioselectivity is notoriously difficult. acs.org For derivatives intended for electronic or pharmaceutical applications, the removal of residual metal catalysts is a critical and often costly purification step. acs.org These synthetic hurdles are magnified during scale-up, where issues of cost, safety, and yield become paramount, limiting the commercial viability of promising compounds. vcu.edu

Opportunities for Innovation: The challenges in synthesis also present significant opportunities for research and innovation. There is a growing demand for the development of more efficient, sustainable, and cost-effective synthetic methodologies. acs.orgresearchgate.net

Novel Catalysis: A major opportunity lies in the discovery of new catalytic systems that avoid expensive or toxic metals. Research into transition-metal-free cyclization reactions is a promising avenue. acs.org Furthermore, developing methods for late-stage functionalization, where modifications are made at the end of a synthetic sequence, would allow for the rapid creation of diverse libraries of derivatives for screening. acs.org

Process Optimization and Scale-Up: As previously mentioned, continuous flow manufacturing represents a transformative opportunity. By converting existing batch processes to continuous flow, it is possible to significantly increase yield, reduce waste, and lower production costs, making the large-scale synthesis of this compound derivatives more economically feasible. vcu.edu

Green Chemistry: With increasing environmental awareness, there is a significant opportunity to develop "greener" synthetic routes. This includes using bio-based starting materials, employing safer solvents, and designing processes that are more energy-efficient, aligning with the principles of sustainable chemical manufacturing. grandviewresearch.com

By addressing these challenges through innovative synthesis and process technologies, the full potential of this compound and its derivatives can be unlocked for a new generation of advanced materials and therapeutics.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2-(2,4-Difluorophenyl)-5-methylpyridine to achieve >97% purity?

Methodological Answer:
DFPMPy is synthesized via Suzuki-Miyaura cross-coupling between 2,4-difluorophenylboronic acid and 5-methylpyridine derivatives. Key steps include:

  • Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a 1,4-dioxane/water mixture at 80–100°C .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >97% purity.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via ¹⁹F NMR (δ ≈ -110 ppm for ortho-F) and HRMS .

Advanced: How does DFPMPy enhance efficiency in photoredox catalysis, and what experimental parameters critically influence its performance?

Methodological Answer:
DFPMPy serves as a ligand in Ir-based photocatalysts (e.g., Ir[dF(Me)ppy]₂(dtbbpy)PF₆), enabling visible-light-driven reactions. Optimization involves:

  • Solvent Effects : Polar aprotic solvents like DMSO improve charge separation, increasing reaction yields (e.g., 92% in decarboxylative cross-coupling) .
  • Base Selection : Replace Cs₂CO₃ with DBU to reduce side reactions and enhance stability .
  • Light Source : Match irradiation wavelength (450–470 nm) to the catalyst’s absorption spectrum for maximal activity.
    Data Table :
ParameterOptimal ConditionYield Impact
SolventDMSO+40% vs. THF
BaseDBU+30% vs. Cs₂CO₃
Ligand Purity>97%+15% vs. 90%

Basic: What spectroscopic and computational tools are essential for characterizing DFPMPy’s electronic structure?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹⁹F NMR : Resolve substituent effects (e.g., fluorine’s deshielding on pyridine protons) .
    • UV-Vis : Identify π→π* transitions (λmax ≈ 270–300 nm) for ligand-to-metal charge transfer analysis .
  • Computational :
    • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV) and predict redox potentials .
    • Solvation Models : Apply COSMO-RS to simulate solvent effects on solubility and reactivity .

Advanced: How can researchers resolve contradictions in reported catalytic activities of DFPMPy-based complexes?

Methodological Answer:
Discrepancies arise from:

  • Ligand-Metal Ratios : Non-stoichiometric Ir:DFPMPy ratios (e.g., 1:1.8 vs. 1:2) alter catalytic sites .
  • Impurity Effects : Trace Pd residues from synthesis inhibit turnover. Mitigate via chelation (e.g., EDTA wash) .
  • Computational Accuracy : Hybrid functionals (e.g., B3LYP) overestimate excitation energies vs. CAM-B3LYP. Validate with experimental UV-Vis .

Advanced: How do fluorine and methyl substituents in DFPMPy influence its coordination chemistry compared to analogs?

Methodological Answer:

  • Fluorine : Enhances ligand σ-donor strength (+I effect) and stabilizes metal complexes via C-F⋯M interactions. Compare to 2-(4-fluorophenyl)-5-methylpyridine, which shows weaker binding (ΔlogK ≈ 0.5) .
  • Methyl Group : Increases solubility in nonpolar solvents (logP ≈ 2.8 vs. 2.1 for non-methylated analogs) and sterically shields the metal center, reducing deactivation .
    Data Table :
CompoundlogPIr Complex Stability (kobs, s⁻¹)
DFPMPy2.81.2 × 10⁻³
2-(4-Fluorophenyl)pyridine2.10.8 × 10⁻³
5-Methyl-2-phenylpyridine2.50.9 × 10⁻³

Basic: What safety protocols are recommended for handling DFPMPy in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Storage : Keep under argon at 4°C to prevent oxidation (monitor via TLC for degradation spots) .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid halogenated byproducts .

Advanced: How can DFPMPy’s role in DSSCs be optimized through interfacial engineering?

Methodological Answer:

  • Anchoring Groups : Introduce -COOH or -PO₃H₂ to the pyridine ring for stronger TiO₂ binding (ΔVoc ≈ +0.15 V) .
  • Co-sensitization : Pair with organic dyes (e.g., coumarin) to broaden light absorption (400–600 nm) .
  • Electrolyte Compatibility : Use ionic liquids (e.g., BMIM-TFSI) to reduce recombination vs. acetonitrile-based electrolytes .

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